

A Technical Guide to the Chronic Liver Disease Questionnaire (CLDQ) and its Domains

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The Chronic Liver Disease Questionnaire (**CLDQ**) is a patient-reported outcome (PRO) measure specifically designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease.^{[1][2][3]} Developed to be a concise and easy-to-administer tool, the **CLDQ** provides both a summary score and domain-specific scores that correlate with the severity of the liver condition.^{[3][4]} This technical guide provides an in-depth overview of the **CLDQ**, its various adaptations, the domains it measures, and the methodologies employed in its validation for researchers, scientists, and drug development professionals.

Core Concepts of the CLDQ

The **CLDQ** is a self-administered questionnaire that typically takes about 10 minutes to complete.^[3] It comprises a series of questions, or items, that are grouped into specific domains, each targeting a different aspect of a patient's life affected by chronic liver disease. Responses are captured on a 7-point Likert scale, where higher scores indicate a better health-related quality of life.^[1]

Versions of the Chronic Liver Disease Questionnaire

Since its initial development, several versions of the **CLDQ** have been created and validated for specific etiologies of chronic liver disease, ensuring greater specificity and relevance to different patient populations.^[5]

The Original Chronic Liver Disease Questionnaire (CLDQ)

The foundational version of the questionnaire consists of 29 items categorized into six domains.[\[1\]](#)[\[3\]](#)

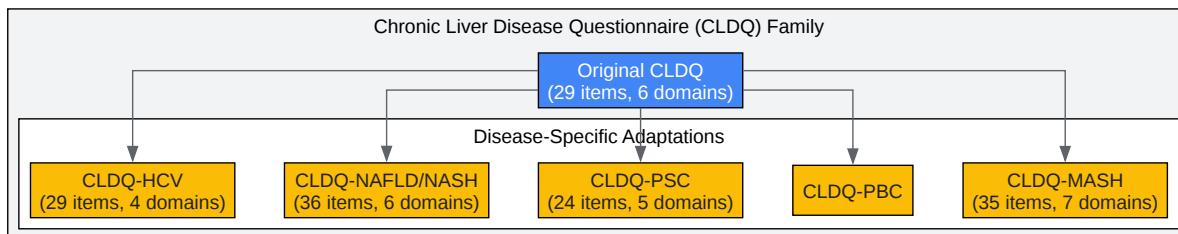
- Abdominal Symptoms: Assesses issues such as bloating and abdominal discomfort.
- Fatigue: Measures feelings of tiredness and lack of energy.
- Systemic Symptoms: Inquires about symptoms like itching, muscle cramps, and dizziness.
- Activity: Gauges the impact of the disease on daily physical activities.
- Emotional Function: Explores feelings of depression, anxiety, and irritability.
- Worry: Focuses on concerns related to health, finances, and the future.

Disease-Specific Adaptations

To better capture the nuances of different liver conditions, several adaptations of the **CLDQ** have been developed:

- **CLDQ-HCV:** A 29-item version tailored for patients with Hepatitis C virus infection, with four domains.[\[6\]](#)
- **CLDQ-NAFLD/NASH:** A 36-item questionnaire for individuals with non-alcoholic fatty liver disease or non-alcoholic steatohepatitis, encompassing six domains.
- **CLDQ-PSC:** A 24-item instrument for patients with primary sclerosing cholangitis, organized into five domains.[\[7\]](#)
- **CLDQ-PBC:** A version specifically for patients with primary biliary cholangitis.[\[4\]](#)
- **CLDQ-MASH:** A 35-item questionnaire for metabolic dysfunction-associated steatohepatitis with seven domains.[\[4\]](#)

The following diagram illustrates the hierarchical relationship between the original **CLDQ** and its subsequent adaptations.



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Figure 1: Hierarchy of **CLDQ** Versions

Quantitative Data on CLDQ Domains

The reliability and validity of the **CLDQ** and its versions have been established through rigorous psychometric testing. Key quantitative metrics are summarized in the tables below.

Table 1: Internal Consistency of CLDQ Domains (Cronbach's α)

Internal consistency, a measure of how closely related a set of items are as a group, is typically assessed using Cronbach's alpha. A value above 0.70 is generally considered acceptable.

CLDQ Version	Domain	Number of Items	Cronbach's α
CLDQ (NASH study) [8]	Abdominal Symptoms	3	0.78
Fatigue	5	0.91	
Systemic Symptoms	5	0.79	
Activity	3	0.78	
Emotional Function	8	0.93	
Worry	5	0.91	
CLDQ-HCV[6]	(Domains not specified)	29 (total)	0.84 - 0.94
CLDQ (Thai validation)[1]	Overall	29	0.96
All Domains	-	> 0.93	
CLDQ-NASH[9]	All Domains	36 (total)	0.80 - 0.94
CLDQ-PSC[7]	All Domains	24 (total)	0.85 - 0.94

Table 2: Test-Retest Reliability of CLDQ (Intraclass Correlation Coefficient - ICC)

Test-retest reliability assesses the stability of a measure over time. The Intraclass Correlation Coefficient (ICC) is a common metric, with values closer to 1.0 indicating higher reliability.

CLDQ Version	Time Interval	ICC (Overall Score)	ICC (Domain Scores)
CLDQ (Thai validation)[1]	1-4 weeks	0.88	0.68 - 0.90
CLDQ-HCV[6]	Not specified	0.84 - 0.93 (for domains)	-
sCLDQ (Sinhala validation)[10]	4 weeks	0.695	0.431 - 0.912

Table 3: Convergent Validity - Correlation of CLDQ Domains with SF-36 Domains (Pearson's r)

Convergent validity is demonstrated by a moderate to strong correlation between the measure and other similar constructs. The Short Form-36 (SF-36) is a generic HRQL questionnaire often used for this purpose.

CLDQ Domain	Correlating SF-36 Domain	Correlation Coefficient (r)
Overall CLDQ Score[8]	Physical Component Summary (PCS)	0.76
Mental Component Summary (MCS)	0.56	
Emotional Function[8]	Mental Component Summary (MCS)	0.82
Fatigue[8]	Physical Component Summary (PCS)	0.78
Systemic Symptoms[8]	Physical Component Summary (PCS)	0.73
Systemic Symptoms[8]	Body Pain (BP)	0.81
Fatigue[8]	Vitality (VT)	0.81
Emotional Function[8]	Mental Health (MH)	0.76
Activity/Energy (CLDQ-HCV) [11]	Physical Function (PF)	0.78 - 0.84
Emotional (CLDQ-HCV)[11]	Mental Health (MH)	0.58

Experimental Protocols: Development and Validation of the CLDQ

The development and validation of a patient-reported outcome measure like the **CLDQ** is a multi-step process designed to ensure the instrument is both reliable and valid.[12] The following outlines the typical methodology.

Phase 1: Item Generation and Reduction

- Item Generation:
 - Conduct comprehensive literature reviews (e.g., Medline searches) to identify potential items related to the quality of life in patients with chronic liver disease.[3]

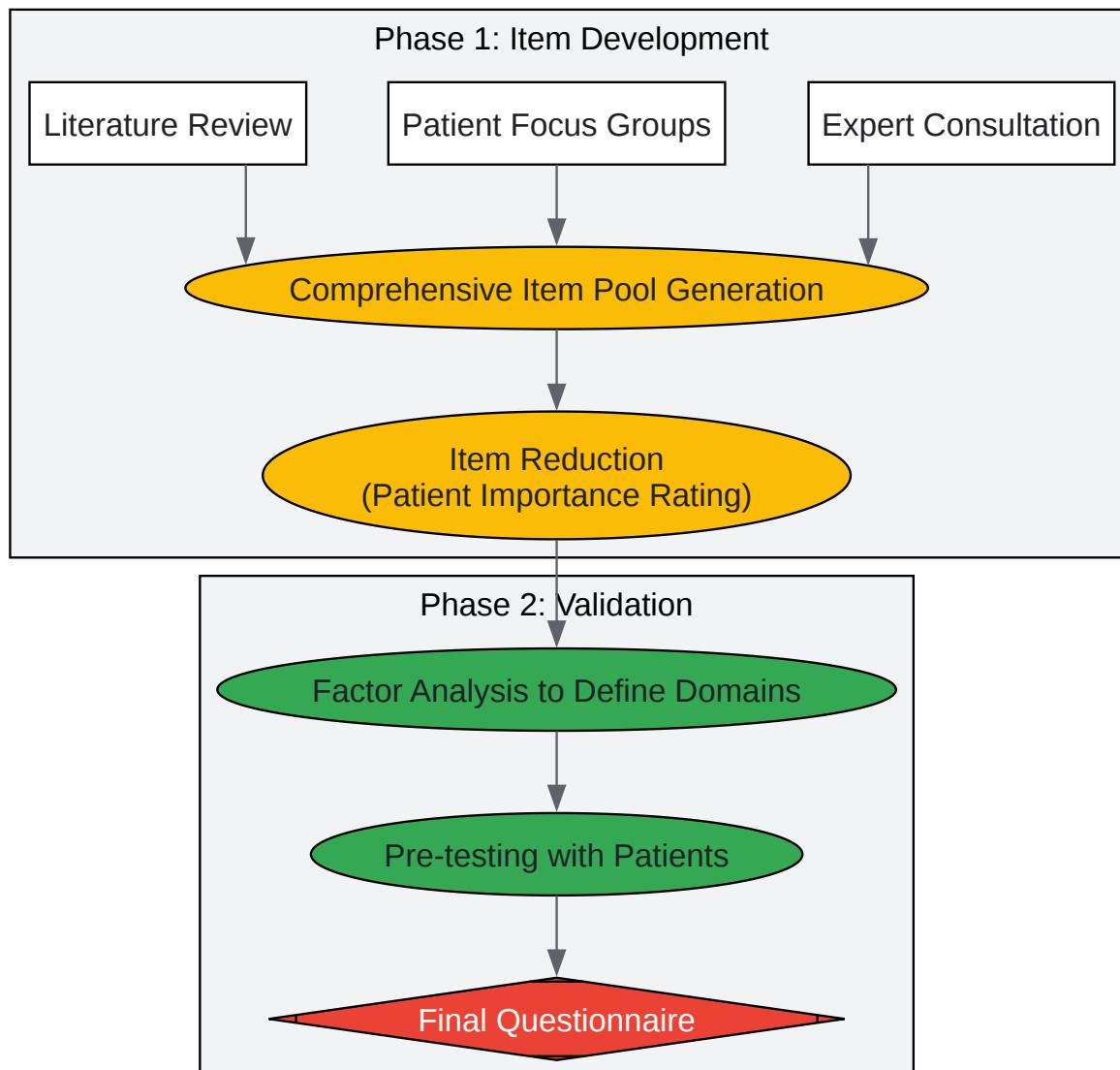
- Hold focus groups with patients diagnosed with various chronic liver diseases to gather their perspectives on how the condition affects their daily lives.[7]
- Consult with a panel of liver experts to generate a list of clinically relevant items.[3]
- Compile an exhaustive list of all potential items from these sources. For the original **CLDQ**, this initial list contained 156 items.[3]
- Item Reduction:
 - Administer the comprehensive list of items to a sample of patients with chronic liver disease.
 - Ask patients to identify which items they find problematic and to rate their importance.[3]
 - Eliminate items that are deemed unimportant by a significant portion of the patient sample (e.g., over 50%).[3]
 - Remove redundant questions to create a more concise questionnaire. The original **CLDQ** was reduced to 35 important items at this stage.[3]

Phase 2: Domain Structuring and Pre-testing

- Factor Analysis:
 - Perform an exploratory factor analysis on the reduced item set to identify underlying constructs or domains.[3] This statistical method groups together items that are highly correlated.
 - Based on the factor analysis, define the domains of the questionnaire and assign the corresponding items to each domain.[3] For the original **CLDQ**, this process suggested six domains.[3]
- Pre-testing:
 - Administer the draft questionnaire to a small group of patients to assess its clarity, comprehensibility, and ease of completion.[3]

- Gather feedback from patients on the wording of the questions and the overall format of the questionnaire.
- Make any necessary revisions based on patient feedback to produce the final version of the questionnaire.

The workflow for developing a patient-reported outcome measure like the **CLDQ** is visualized in the following diagram.

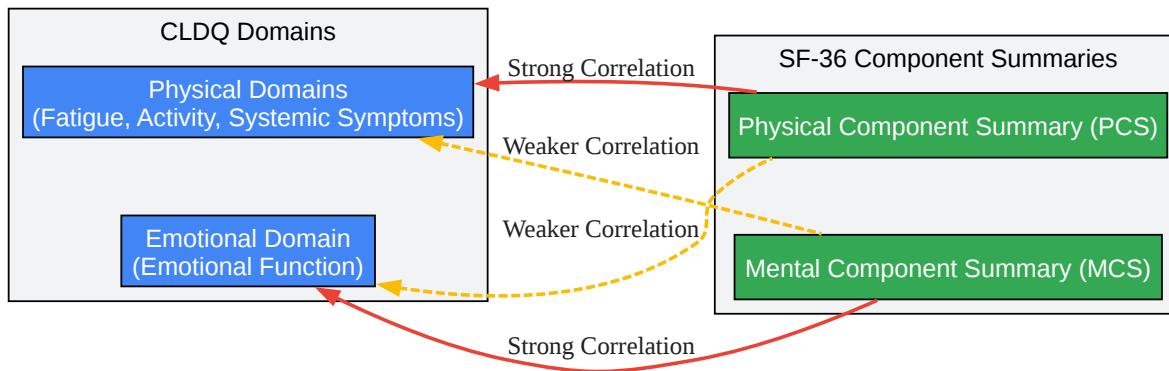


[Click to download full resolution via product page](#)**Figure 2:** Workflow for **CLDQ** Development

Phase 3: Psychometric Validation

- Reliability Testing:
 - Internal Consistency: Administer the final questionnaire to a large cohort of patients. Calculate Cronbach's alpha for the overall score and for each domain to assess internal consistency.[1]
 - Test-Retest Reliability: Administer the questionnaire to a subset of patients on two separate occasions (e.g., 1-4 weeks apart) without any intervention in between.[1] Calculate the Intraclass Correlation Coefficient (ICC) to evaluate the stability of the scores over time.[1][13]
- Validity Testing:
 - Construct Validity:
 - Convergent Validity: Administer the **CLDQ** along with another established HRQL measure, such as the SF-36.[1] Calculate the correlation (e.g., using Pearson's correlation coefficient) between the **CLDQ** scores and the scores of the other instrument.[8] Expect moderate to strong correlations between related domains.
 - Discriminant Validity: Compare the **CLDQ** scores between different groups of patients with varying disease severity (e.g., compensated vs. decompensated cirrhosis).[1] The questionnaire should be able to discriminate between these known groups.[1]

The logical relationship between the domains of the **CLDQ** and the SF-36, as demonstrated in validation studies, is depicted in the diagram below.



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Figure 3: Correlation between **CLDQ** and SF-36 Domains

Conclusion

The Chronic Liver Disease Questionnaire is a robust and well-validated instrument for measuring health-related quality of life in patients with chronic liver disease. Its various adaptations allow for tailored assessments across different etiologies. For researchers and drug development professionals, the **CLDQ** provides a reliable tool to quantify the patient experience, serving as a crucial endpoint in clinical trials and observational studies. A thorough understanding of its domains, psychometric properties, and the methodologies behind its development is essential for its appropriate application and the interpretation of its results.

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